molecular formula C16H19NO6 B13510386 1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid

1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid

Cat. No.: B13510386
M. Wt: 321.32 g/mol
InChI Key: RQUOFKJRICCTSG-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid is a complex organic compound that features multiple functional groups, including a tert-butoxycarbonyl (Boc) protecting group, a methoxycarbonyl group, and an indole core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first introduce the Boc protecting group to an amine precursor using di-tert-butyl dicarbonate under basic conditions . The indole core can be constructed through a Fischer indole synthesis or other cyclization methods. The methoxycarbonyl group is often introduced via esterification reactions using methanol and a suitable acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-diones, while reduction of the ester group can yield the corresponding alcohol .

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The Boc group provides protection to the amine, allowing selective reactions at other functional sites. The indole core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity . The methoxycarbonyl group can undergo hydrolysis to release methanol and the corresponding carboxylic acid, which may further interact with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-butoxy)carbonyl]-6-(methoxycarbonyl)-2,3-dihydro-1H-indole-4-carboxylic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The Boc group offers protection during synthetic transformations, while the indole core and methoxycarbonyl group contribute to its potential biological activity .

Properties

Molecular Formula

C16H19NO6

Molecular Weight

321.32 g/mol

IUPAC Name

6-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-4-carboxylic acid

InChI

InChI=1S/C16H19NO6/c1-16(2,3)23-15(21)17-6-5-10-11(13(18)19)7-9(8-12(10)17)14(20)22-4/h7-8H,5-6H2,1-4H3,(H,18,19)

InChI Key

RQUOFKJRICCTSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=C(C=C21)C(=O)OC)C(=O)O

Origin of Product

United States

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